
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a phenyl ring, and a pyrazole ring. It has been synthesized using different methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Compounds containing 1,2,4-oxadiazole, such as 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, have demonstrated promising insecticidal properties. Studies have revealed that these compounds show good larvicidal activities, particularly against pests like Plutella xylostella and Spodoptera exigua. Their insecticidal potency is influenced by the substitution pattern on the oxadiazole ring, and modifications in structure can enhance their activity (Li et al., 2013), (Qi et al., 2014), (Liu et al., 2017).
Antimicrobial and Antioxidant Activities
Several derivatives of 1,2,4-oxadiazole have shown potential in antimicrobial and antioxidant activities. These compounds, when synthesized and tested, have displayed notable antimicrobial properties against various pathogens and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Fluorescent Properties
The fluorescent properties of pyrazoline derivatives, which include 1,2,4-oxadiazoles, have been explored, revealing their potential in fluorescent applications. Investigations into their fluorescence emission in different solvents and under various conditions provide insights into their suitability for applications in molecular probes and sensors (Ibrahim et al., 2016).
Anti-tumor and Anti-inflammatory Activities
Compounds with 1,2,4-oxadiazole structures have been investigated for their anti-tumor and anti-inflammatory activities. Some derivatives have shown potential as COX-2 inhibitors with significant anti-inflammatory activity and have exhibited promising results in inhibiting tumor cell growth, suggesting their application in cancer therapy (Bansal et al., 2014), (Ananda et al., 2017).
Anti-avian Influenza Virus Activity
Some derivatives of 1,2,4-oxadiazole have been tested for their activity against the avian influenza virus H5N1. Specific compounds in this category have shown high effectiveness against this virus strain, indicating their potential in antiviral drug development (Flefel et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzoyl hydrazide with phenylhydrazine to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide, which is then reacted with phenylhydrazine and acetic anhydride to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzoyl hydrazide", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-bromobenzoyl hydrazide is reacted with phenylhydrazine in ethanol to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide.", "Step 2: 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide is then reacted with phenylhydrazine and acetic anhydride in ethanol to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Step 3: The final product is purified by recrystallization from ethanol." ] } | |
CAS-Nummer |
2034488-92-9 |
Produktname |
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Molekularformel |
C17H11BrN4O |
Molekulargewicht |
367.206 |
IUPAC-Name |
3-(4-bromophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11BrN4O/c18-13-8-6-12(7-9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-4-2-1-3-5-11/h1-10H,(H,19,21) |
InChI-Schlüssel |
IWTBFTSUNGUAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



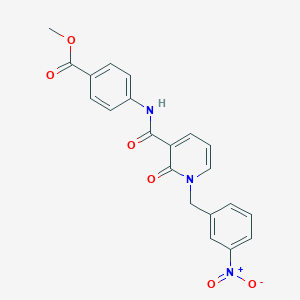
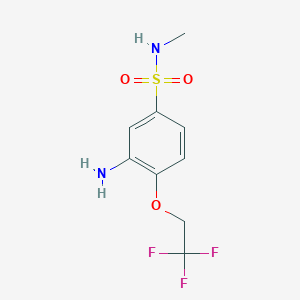
![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)
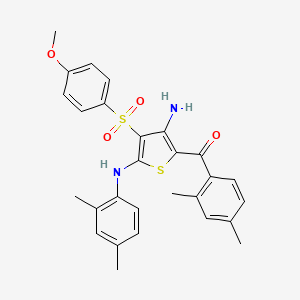
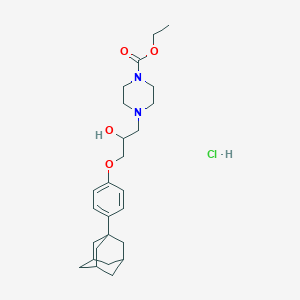
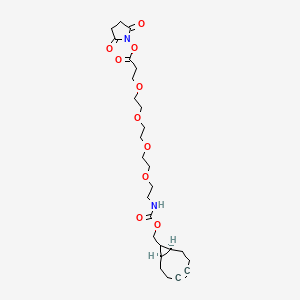
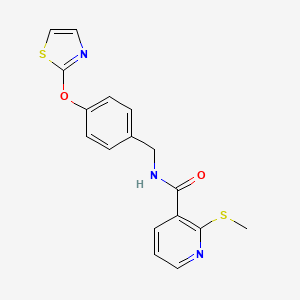
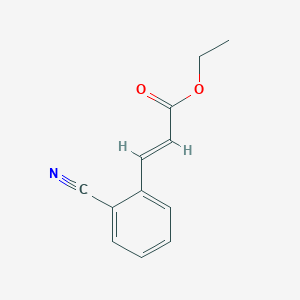

![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
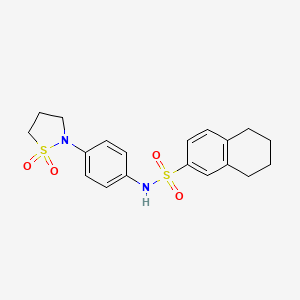
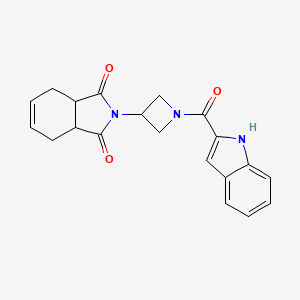
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)